Spiro[chroman-2,1'-cyclopentan]-4-one
Overview
Description
Spiro[chroman-2,1'-cyclopentan]-4-one, also known as Spirocyclone or Spirocyclone-4-one, is a cyclic compound composed of two fused rings that form a spirocyclic system. It is a member of the chroman family and is a compound with a wide range of applications in the scientific and medical fields.
Scientific Research Applications
Summary of the Application
The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been synthesized and tested for its ability to inhibit the human peptidyl prolyl cis/trans isomerase Pin1 .
Methods of Application or Experimental Procedures
The spiro compound was synthesized using one- and two-step protocols leading to tricyclic and tetracyclic benzofuranones . A four-step synthesis was also described for a specific spirocompound .
Results or Outcomes
The novel spirocyclic benzofuranones displayed modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .
2. Antioxidant Activity
Summary of the Application
Spiro compounds, including “Spiro[chroman-2,1’-cyclopentan]-4-one”, have been found to act as antioxidants . These substances may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are generated in living cells either naturally or due to some biological dysfunction such as stress .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The antioxidant activity of spiro compounds has been associated with the prevention of damage caused by ROS and RNS . This has implications for the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .
properties
IUPAC Name |
spiro[3H-chromene-2,1'-cyclopentane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHMJHUCIOLELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499230 | |
Record name | Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chroman-2,1'-cyclopentan]-4-one | |
CAS RN |
62756-19-8 | |
Record name | Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.